Cas no 2034395-39-4 (2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide)

2-Phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide is a synthetic organic compound featuring a hybrid heterocyclic structure combining pyridine and thiophene moieties, linked via a propanamide bridge. This molecular architecture suggests potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the development of bioactive molecules. The presence of both phenoxy and thiophene groups may confer enhanced binding affinity in target interactions, while the pyridinylmethyl spacer contributes to structural versatility. Its well-defined synthetic route allows for precise modifications, making it a valuable scaffold for structure-activity relationship studies. The compound's stability and solubility profile further support its applicability in medicinal chemistry and material science applications.
2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide structure
2034395-39-4 structure
Product name:2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide
CAS No:2034395-39-4
MF:C19H18N2O2S
Molecular Weight:338.423423290253
CID:5377524

2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide 化学的及び物理的性質

名前と識別子

    • 2-phenoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide
    • 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide
    • インチ: 1S/C19H18N2O2S/c1-14(23-17-5-3-2-4-6-17)19(22)21-12-15-7-9-20-18(11-15)16-8-10-24-13-16/h2-11,13-14H,12H2,1H3,(H,21,22)
    • InChIKey: QBNMTDCODBMQDS-UHFFFAOYSA-N
    • SMILES: C(NCC1C=CN=C(C2C=CSC=2)C=1)(=O)C(OC1=CC=CC=C1)C

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Life Chemicals
F6482-6893-10mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
10mg
$79.0 2023-09-08
Life Chemicals
F6482-6893-25mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
25mg
$109.0 2023-09-08
Life Chemicals
F6482-6893-2mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
2mg
$59.0 2023-09-08
Life Chemicals
F6482-6893-100mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
100mg
$248.0 2023-09-08
Life Chemicals
F6482-6893-5μmol
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6482-6893-15mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
15mg
$89.0 2023-09-08
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F6482-6893-1mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
1mg
$54.0 2023-09-08
Life Chemicals
F6482-6893-20mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
20mg
$99.0 2023-09-08
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F6482-6893-50mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
50mg
$160.0 2023-09-08
Life Chemicals
F6482-6893-4mg
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide
2034395-39-4
4mg
$66.0 2023-09-08

2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide 関連文献

2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamideに関する追加情報

Introduction to 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide (CAS No. 2034395-39-4)

2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide, identified by its CAS number 2034395-39-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a phenoxy group, a thiophene ring, and a pyridine moiety linked through a propyl amide backbone. Such structural motifs are often engineered to target specific biological pathways, making this compound a subject of intense research interest.

The molecular structure of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide presents a unique combination of functional groups that contribute to its pharmacological profile. The phenoxy group, attached to the nitrogen atom of the amide bond, introduces hydrophilicity and potential interactions with aromatic binding pockets in biological targets. Concurrently, the thiophene ring, a heterocyclic aromatic component, is known for its role in modulating electron density and enhancing binding affinity in various drug candidates. The pyridine moiety, positioned at the terminal end of the molecule, serves as a key pharmacophore that can engage with nucleophilic or electrophilic sites in enzymes or receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide with potential biological targets. Studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). The presence of the thiophene ring and pyridine group is particularly noteworthy, as these structural elements are frequently observed in molecules with anti-inflammatory and immunomodulatory properties.

In vitro studies have begun to elucidate the mechanism of action for 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide, revealing promising interactions with key regulatory proteins. For instance, preliminary data indicate that the compound may disrupt signaling cascades associated withNFκB activation, a critical pathway in inflammation and immune response. The phenoxy group appears to play a role in modulating protein-protein interactions, while the pyridine moiety likely contributes to stabilizing the compound's binding affinity through hydrogen bonding or hydrophobic interactions.

The synthesis of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide represents a sophisticated challenge due to its multi-step reaction sequence involving functional group transformations such as amide bond formation, aromatic substitution, and cross-coupling reactions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling and transition-metal-mediated reactions, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the ingenuity required in modern drug discovery.

As research progresses, the potential therapeutic applications of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide are being explored across multiple disease areas. Given its structural resemblance to known bioactive molecules, it is hypothesized that this compound could serve as a scaffold for developing novel therapeutics targeting neurological disorders, cardiovascular diseases, or metabolic syndromes. The integration of machine learning algorithms into virtual screening processes has accelerated the identification of lead compounds like this one, enabling faster translation from laboratory discovery to clinical development.

The pharmacokinetic properties of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide are under active investigation to optimize its bioavailability and therapeutic window. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been instrumental in characterizing its physicochemical properties and metabolic stability. Understanding these parameters is essential for designing effective dosing regimens and minimizing potential side effects in future clinical trials.

The role of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-y l-methyl}propanamide in drug development aligns with broader trends in medicinal chemistry toward rational design and targeted therapy. By leveraging structural insights from existing drugs and incorporating novel pharmacophores like those found in this compound, researchers aim to overcome resistance mechanisms and enhance treatment efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area, with CAS No. 2034395-39-4 serving as a testament to the ongoing quest for safer and more effective medications.

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